(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone
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Description
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H18FN5OS and its molecular weight is 383.45. The purity is usually 95%.
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Biological Activity
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone is a novel derivative that has garnered attention for its potential biological activities. This compound incorporates a thiadiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Structure and Synthesis
The molecular structure of the compound can be broken down into several key components:
- Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur atoms.
- Piperidine Moiety : A six-membered ring containing nitrogen that contributes to the compound's pharmacological profile.
- Pyrazine Substituent : This heterocyclic component enhances the biological activity through various mechanisms.
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired pharmacophore.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to the target structure have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 16 to 31.25 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Thiadiazole Derivative 1 | 16 | S. aureus |
Thiadiazole Derivative 2 | 31.25 | E. coli |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
- In Vitro Studies : For example, certain derivatives have shown IC50 values lower than those of standard chemotherapeutics like cisplatin when tested against breast cancer cell lines (MDA-MB-231) .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Thiadiazole Derivative A | 3.3 | MDA-MB-231 |
Thiadiazole Derivative B | 34.71 | HEK293T |
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways related to inflammation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar thiadiazole compounds:
- Study on Antibacterial Properties : A series of novel thiadiazole derivatives were synthesized and screened for antibacterial activity, revealing promising results against resistant strains of bacteria .
- Cytotoxicity Assessment : In a study evaluating anticancer activity, a novel thiadiazole derivative was found to inhibit cell proliferation in various cancer cell lines significantly more than traditional treatments .
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c1-12-9-22-16(10-21-12)19(26)25-8-4-5-13(11-25)17-23-24-18(27-17)14-6-2-3-7-15(14)20/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIEJBNEOUQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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